(R)-3-氨基-4-(2,4,5-三氟苯基)丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

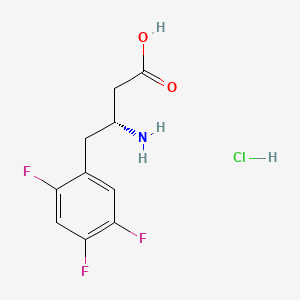

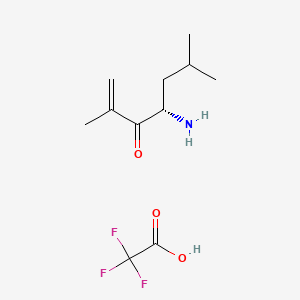

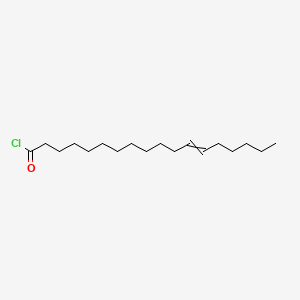

“®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is a chemical compound. It is a key intermediate in the synthesis of Sitagliptin phosphate . Sitagliptin phosphate is an oral antihyperglycemic (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class .

Synthesis Analysis

The synthesis of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” involves several steps. An alternate formal synthesis of Sitagliptin phosphate is disclosed from 2,4,5-trifluorobenzadehyde in 8 linear steps with an overall yield of 31% . The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .

Molecular Structure Analysis

The molecular formula of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is C15 H18 F3 N O4 . The molecular weight is 333.30 .

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” include an asymmetric hydrogenation and a stereoselective Hofmann rearrangement .

科学研究应用

Solubility and Thermodynamics : The solubility of Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents was studied, showing increased solubility with rising temperature. This study provides valuable data for the compound's applications in different solvents, essential for its use in chemical syntheses (Fan et al., 2016).

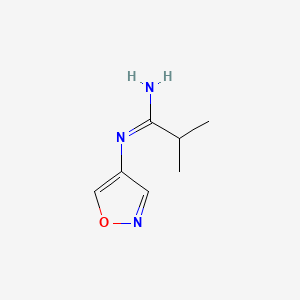

Synthesis of Sitagliptin : Novel methods for synthesizing enantiomers of 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a key building block for sitagliptin (a diabetes drug) and its derivatives, were developed (Fıstıkçı et al., 2012).

Use in Crystal Engineering : The compound's derivative, baclofen, was used to study multicomponent crystals with various acids. This research aids in understanding the compound's role in crystal engineering and pharmaceutical formulation (Báthori & Kilinkissa, 2015).

Enzymatic Synthesis for Drug Intermediates : A study on enzymatic synthesis of sitagliptin intermediates using aminotransferase demonstrates the compound's importance in biocatalytic processes for pharmaceutical applications (Hou et al., 2016).

Efficient Synthesis : Efficient synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine was reported, indicating the compound's utility in organic synthesis and drug manufacturing (Pan et al., 2015).

Asymmetric Hydrogenation : The compound was synthesized using asymmetric hydrogenation, showing its potential in creating chirally pure pharmaceutical intermediates (Kubryk & Hansen, 2006).

Synthesis of γ-Aminobutyric Acid Derivatives : This research explored the synthesis of 3,4-disubstituted aminobutyric acids, showcasing the compound's relevance in developing pharmacologically active substances (Vasil'eva et al., 2016).

Development of New DPP-4 Inhibitors : Compounds containing (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid were designed and found to be potent inhibitors of DPP-4, important for diabetes drug development (Maslov et al., 2022).

属性

IUPAC Name |

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZEWNJQKHBTG-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661609 |

Source

|

| Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | |

CAS RN |

1204818-19-8 |

Source

|

| Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)

![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)

![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)